Cas no 2138097-05-7 (4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine)

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine is a structurally distinct cyclohexylamine derivative featuring a thiazole substituent at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of the thiazole moiety enhances its utility in drug discovery, particularly in the development of compounds targeting neurological or infectious diseases. Its well-defined stereochemistry and functional group compatibility make it suitable for further derivatization. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine structure
2138097-05-7 structure
商品名:4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
CAS番号:2138097-05-7
MF:C10H16N2S
メガワット:196.312440872192
CID:6199892
PubChem ID:165849507

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-1157812
    • 4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
    • 2138097-05-7
    • 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
    • インチ: 1S/C10H16N2S/c1-7-2-3-8(11)4-9(7)10-5-13-6-12-10/h5-9H,2-4,11H2,1H3
    • InChIKey: NYAIIKCIJNADQU-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(=C1)C1CC(CCC1C)N

計算された属性

  • せいみつぶんしりょう: 196.10341969g/mol
  • どういたいしつりょう: 196.10341969g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1157812-0.1g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
0.1g
$1447.0 2023-05-27
Enamine
EN300-1157812-0.25g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
0.25g
$1513.0 2023-05-27
Enamine
EN300-1157812-0.5g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
0.5g
$1577.0 2023-05-27
Enamine
EN300-1157812-1.0g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
1g
$1643.0 2023-05-27
Enamine
EN300-1157812-10.0g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
10g
$7065.0 2023-05-27
Enamine
EN300-1157812-2.5g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
2.5g
$3220.0 2023-05-27
Enamine
EN300-1157812-0.05g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
0.05g
$1381.0 2023-05-27
Enamine
EN300-1157812-5.0g
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
2138097-05-7
5g
$4764.0 2023-05-27

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine 関連文献

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amineに関する追加情報

Introduction to 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine (CAS No. 2138097-05-7)

4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2138097-05-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane backbone substituted with an amine group and a thiazole ring, has garnered attention due to its structural complexity and potential biological activities. The presence of the thiazole moiety, a heterocyclic structure known for its broad spectrum of biological interactions, positions this compound as a promising candidate for further exploration in drug discovery.

The synthesis and characterization of 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine involve sophisticated organic chemistry techniques, including cyclization reactions and functional group transformations. The cyclohexane ring provides a rigid scaffold that can modulate the electronic and steric properties of the molecule, while the amine group offers opportunities for further derivatization and interaction with biological targets. The combination of these structural elements makes this compound a versatile tool for investigating mechanisms of action in various therapeutic contexts.

In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in multiple pharmacological applications. Thiazole-based compounds have shown promise as antimicrobial agents, anti-inflammatory drugs, and even in the treatment of neurological disorders. The specific substitution pattern in 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine may contribute to unique interactions with biological receptors or enzymes, making it a valuable scaffold for structure-based drug design.

One of the most compelling aspects of this compound is its potential as a lead molecule for developing novel therapeutics. Researchers have been exploring thiazole-containing compounds for their ability to inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The amine group in 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine could serve as a binding site for targeted inhibition, while the cyclohexane ring enhances solubility and bioavailability—critical factors for pharmaceutical development.

The latest advancements in computational chemistry have enabled more efficient screening of compounds like 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine for biological activity. Molecular docking studies have been instrumental in predicting how this molecule might interact with proteins such as kinases or transcription factors. These predictions are supported by experimental validation, where x-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution structures of protein-ligand complexes.

Moreover, the synthesis of analogs derived from 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine has revealed insights into optimizing pharmacokinetic properties. By modifying substituents on the thiazole ring or introducing additional functional groups, chemists can fine-tune the compound’s solubility, metabolic stability, and target specificity. Such modifications are essential for advancing from an initial hit compound to a viable drug candidate.

The role of thiazole derivatives in addressing global health challenges cannot be overstated. With increasing resistance to existing antibiotics and anticancer drugs, there is an urgent need for innovative molecular entities. Compounds like 4-Methyl-3-(1,3-thiazol-4-y lcyclohexan -1 -amine (CAS No. 2138097 -05 -7) represent a frontier in medicinal chemistry where structural diversity meets functional innovation.

In conclusion, 4-Methyl - 3 -( 1 , 3 -thia z ol - 4 - yl ) cyc lohex an - 1 - am ine stands out as a structurally intriguing and biologically relevant molecule. Its unique combination of pharmacophoric elements positions it as a valuable asset in ongoing drug discovery efforts. As research progresses, thia zole - based com pounds, including derivatives like this one, are poised to play a pivotal role in addressing complex diseases through targeted molecular intervention.

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